LRRK2 inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucine-rich repeat kinase 2 inhibitor 1 is a selective inhibitor targeting the leucine-rich repeat kinase 2 enzyme. This enzyme is a significant drug target for Parkinson’s disease due to its role in various cellular signaling pathways, including ciliogenesis, mitophagy, autophagy, and mitochondrial homeostasis . Leucine-rich repeat kinase 2 mutations are leading genetic causes of both familial and sporadic late-onset Parkinson’s disease .
Scientific Research Applications
Leucine-rich repeat kinase 2 inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for LRRK2 inhibitor 1 involve larger, longer trials to test the efficacy and safety of LRRK2 inhibition in PD . Denali recently started a phase IIb trial of BIIB122 (DNL151), another oral LRRK2 kinase inhibitor under co-development with Biogen, in this indication . If successful, this could open the door for more therapeutic development in this area .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucine-rich repeat kinase 2 inhibitor 1 can be synthesized through a series of chemical reactions involving the formation of benzodiazepine scaffolds. One method involves the use of tritium/hydrogen exchange using Crabtree’s catalyst to prepare [3H]Leucine-rich repeat kinase 2 inhibitor 1 with high radiochemical purity .
Industrial Production Methods: Industrial production methods for leucine-rich repeat kinase 2 inhibitor 1 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific catalysts and reagents to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Leucine-rich repeat kinase 2 inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products: The major products formed from these reactions are typically derivatives of leucine-rich repeat kinase 2 inhibitor 1 with enhanced inhibitory activity against the leucine-rich repeat kinase 2 enzyme.
Comparison with Similar Compounds
Leucine-rich repeat kinase 2 inhibitor 1 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting leucine-rich repeat kinase 2 activity. Similar compounds include:
GNE-7915: Another type I kinase inhibitor targeting leucine-rich repeat kinase 2.
Rebastinib, Ponatinib, and GZD-824: Type II kinase inhibitors that bind to leucine-rich repeat kinase 2 in inactive conformations.
DNL201 and DNL151: Oral inhibitors currently in clinical trials for Parkinson’s disease.
These compounds differ in their binding modes, selectivity, and potency, making leucine-rich repeat kinase 2 inhibitor 1 a valuable tool for studying and potentially treating Parkinson’s disease.
Properties
IUPAC Name |
[4-[(4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTOCUYGSZUQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.